5-Fluoro-2-methyl-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential applications in various fields, particularly in the development of pharmaceutical agents. The benzo[d]imidazole moiety is a common structural feature in many biologically active compounds, and the introduction of a fluorine atom can significantly alter the biological properties of these molecules. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 5-fluoro-2-methyl-1H-benzo[d]imidazole derivatives, drawing on data from recent research studies.
The anticancer potential of 5-fluoro-2-methyl-1H-benzo[d]imidazole derivatives is evident in their ability to inhibit the growth of various cancer cell lines. For example, the synthesis and biological evaluation of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have shown promising results against breast cancer cells, with some compounds exhibiting greater effects than cisplatin, a commonly used chemotherapy drug1. Additionally, the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising anticancer activity against human melanoma cell lines3.
Beyond cancer, 5-fluoro-2-methyl-1H-benzo[d]imidazole derivatives have also been explored for their antiviral properties. A novel series of benzo[d]imidazole-based heterocycles were synthesized and evaluated for their inhibitory activities against various viruses, including HIV-1, HCV, SSPE, and H1N1. These compounds displayed very promising results, highlighting their potential as broad-spectrum antiviral agents4.
The anti-inflammatory applications of these derivatives have been investigated as well. For instance, the synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase revealed compounds with potent anti-inflammatory activity. These compounds were effective in in vivo models, such as the carrageenan-induced rat paw edema assay, demonstrating significant inhibition of edema6.
The inhibition of enzymes like 5-lipoxygenase is another area where 5-fluoro-2-methyl-1H-benzo[d]imidazole derivatives show potential. Structural modifications of these compounds have led to the discovery of inhibitors with improved pharmacokinetic and toxicological profiles, which could be developed into orally active drugs for conditions like asthma and allergies5.
The synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for mild reaction conditions, accommodating various functional groups, including aryl halides and aromatic heterocycles.
Another synthesis route involves the reduction of nitro compounds followed by cyclization to form the benzimidazole structure. For example, a typical procedure includes:
In industrial settings, optimized reaction conditions are crucial to ensure high yield and purity of 5-fluoro-2-methyl-1H-benzo[d]imidazole. The process may involve multiple steps, including proto-demetallation, tautomerization, and dehydrative cyclization.
The molecular structure of 5-fluoro-2-methyl-1H-benzo[d]imidazole features a fused ring system consisting of a benzene ring and an imidazole ring. The imidazole moiety contributes to the compound's aromaticity and reactivity due to the presence of nitrogen atoms within the ring.
The compound exhibits two tautomeric forms due to the nitrogen atoms' presence in the imidazole ring, which influences its chemical behavior and interactions .
5-Fluoro-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Common reagents used in reactions involving this compound include:
The products formed depend on specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives while substitution reactions can produce various substituted benzimidazoles .
The primary target of 5-fluoro-2-methyl-1H-benzo[d]imidazole is microtubules within cells.
This compound acts as a Microtubule Targeting Agent (MTA), disrupting normal microtubule dynamics which are critical for cell division.
By affecting microtubule stability, this compound induces mitotic arrest, leading to cell death. This mechanism is particularly relevant in cancer therapy where rapid cell division is targeted .
5-Fluoro-2-methyl-1H-benzo[d]imidazole has several notable applications:
This compound exemplifies the versatility of benzimidazole derivatives in both research and practical applications across multiple scientific fields.
Benzimidazole (1H-benzo[d]imidazole) constitutes a bicyclic heteroaromatic system formed by fusion of benzene and imidazole rings at positions 4 and 5. This scaffold is classified as a "privileged structure" in drug discovery due to its exceptional capacity for intermolecular interactions with biological targets. Its planar configuration enables π-π stacking with aromatic residues in enzyme binding pockets, while the imidazole nitrogen atoms (N1 and N3) serve as hydrogen bond acceptors or donors, facilitating strong biomolecular recognition [2] [8]. The N1-H group exhibits weak acidity (pKa ~12.3), allowing pH-dependent ionization that enhances water solubility under physiological conditions [8].
Notably, benzimidazole mimics purine nucleobases structurally, enabling interactions with enzymes and receptors involved in nucleotide metabolism. This molecular mimicry underpins its presence in essential biomolecules like vitamin B12 (5,6-dimethylbenzimidazole moiety) and ATP-binding proteins [2] [7]. The scaffold’s synthetic versatility permits substitutions at positions 1, 2, 5, and 6, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement. Over 20 clinically approved drugs incorporate this pharmacophore, spanning antifungal (albendazole), antiviral (maribavir), antihypertensive (candesartan), and anticancer (bendamustine) therapeutics [5] [8].
Table 1: Key Binding Interactions of Benzimidazole Derivatives with Biological Targets
Target Class | Representative Interactions | Biological Consequence |
---|---|---|
DNA Topoisomerase | π-π stacking with nucleobases; Hydrogen bonding via N3-H | Enzyme inhibition; DNA intercalation |
Kinase ATP-binding sites | Hydrophobic contact via benzene ring; Hydrogen bonding with hinge region | Competitive ATP inhibition |
Histone Deacetylases | Coordination to zinc ion via imidazole nitrogen; Van der Waals interactions | Epigenetic modulation |
Tubulin Polymerization | Hydrophobic pocket occupancy; Halogen bonding with fluorine substituents | Microtubule destabilization |
The scaffold’s drug-likeness is evidenced by its compliance with Lipinski’s rule of five, with molecular weight <300 Da, moderate logP values (1.5–2.5), and sufficient aqueous solubility for oral bioavailability. These attributes collectively establish benzimidazole as an indispensable template in rational drug design [2] [5].
Fluorine, the most electronegative element (Pauling electronegativity χ=4.0), imparts profound physicochemical modifications when incorporated into bioactive molecules. The carbon-fluorine bond exhibits high strength (∼105.4 kcal mol⁻¹) and low polarizability, conferring metabolic stability by resisting oxidative degradation pathways . Fluorine’s small atomic radius (1.47 Å) permits isosteric replacement of hydrogen (1.20 Å) with minimal steric perturbation, while its strong electron-withdrawing nature induces localized polarization of adjacent bonds [10].
Three principal mechanisms underlie fluorine’s bioactivity enhancement:
Fluorine also blocks metabolic hotspots, particularly cytochrome P450-mediated oxidation. Piperidine ring fluorination in 11β-hydroxysteroid dehydrogenase inhibitors increases microsomal half-life by 5-fold, demonstrating improved pharmacokinetics . Position-specific fluorine scanning of Bruton’s tyrosine kinase inhibitors revealed 20–40-fold potency enhancements attributed to fluorine-mediated hydrogen bonding with threonine residues .
Table 2: Impact of Fluorination on Key Pharmaceutical Properties
Property | Fluorine Effect | Example Compound |
---|---|---|
Metabolic Stability | ↑ Resistance to oxidative metabolism (e.g., benzylic hydroxylation) | 6-Fluoro-11β-HSD1 inhibitor |
Membrane Permeability | ↑ Passive diffusion via optimized logD; ↓ P-glycoprotein efflux | Fluorinated PDE9 inhibitors |
Binding Affinity | ↑ Halogen bonding with protein side chains; ↓ desolvation penalty | Ciprofloxacin (DNA gyrase) |
Bioisosterism | Mimics hydroxyl groups with superior metabolic stability | 5-Fluorouracil (thymidylate synthase) |
These attributes explain fluorine’s prevalence: 30% of agrochemicals and 25% of pharmaceuticals contain fluorinated scaffolds, including 13 of 48 new drugs approved in 2019 .
5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 118469-15-1) represents a strategically optimized benzimidazole derivative where fluorine and methyl substituents synergistically enhance pharmacological potential. The compound’s molecular formula is C₈H₇FN₂, with a molecular weight of 150.15 g/mol. It typically presents as a white-to-off-white crystalline solid with moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility [3]. The methyl group at position 2 sterically blocks metabolic oxidation while providing hydrophobic bulk for Van der Waals interactions in enzyme binding pockets. Fluorine at position 5 withdraws electron density from the imidazole ring, lowering the pKa of N1-H and enhancing hydrogen-bond-donating capacity [3] [4].
This pharmacophore demonstrates exceptional versatility in anticancer applications. In breast cancer models, 2-(5-fluoro-2-hydroxyphenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl ester exhibited potent antiproliferative activity against MCF7 cells (GI₅₀ = 0.18 μM), outperforming cisplatin by 50-fold. The fluorine atom’s halogen bonding with histidine residues in topoisomerase II and its role in stabilizing ligand-DNA complexes were identified as key mechanistic factors [4]. Additionally, the scaffold serves as a precursor for kinase inhibitors; halogenated benzimidazole-benzohydrazide hybrids bearing the 5-fluoro-2-methyl motif inhibit EGFR and HER2 at nanomolar concentrations by occupying the ATP-binding cleft via fluorine-mediated interactions [10].
Table 3: Physicochemical and Biological Profile of 5-Fluoro-2-methyl-1H-benzo[d]imidazole
Property | Value/Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₈H₇FN₂ | Optimal size for drug penetration (MW < 500) |
Melting Point | 198–202°C | High purity crystalline form |
logP (Calculated) | 2.1 | Balanced hydrophilicity/lipophilicity |
Hydrogen Bond Donors | 1 (N1-H) | Target engagement capability |
Hydrogen Bond Acceptors | 3 (N3, F, N1) | Solubility and biomolecular recognition |
Anticancer Activity | GI₅₀ 0.18 μM (MCF7 breast cancer) | Potency against therapy-resistant cancers |
Kinase Inhibition Spectrum | EGFR, HER2, CDK2, AURKC, mTOR | Multi-targeted therapeutic potential |
Structure-activity relationship (SAR) analysis reveals critical determinants of bioactivity:
These features establish 5-fluoro-2-methyl-1H-benzo[d]imidazole as a versatile pharmacophore for developing precision oncology therapeutics, particularly against breast, hepatic, and multidrug-resistant cancers [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7